molecular formula C7H6F3NO2S B7628115 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid

Cat. No.: B7628115
M. Wt: 225.19 g/mol
InChI Key: GXXZOSIYNGEOMY-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is unique due to the presence of the trifluoromethyl group. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it more effective in various applications .

Properties

IUPAC Name

2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXZOSIYNGEOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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